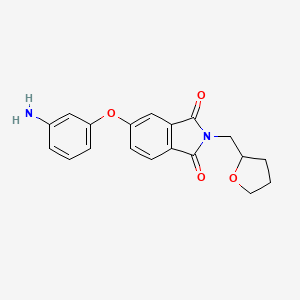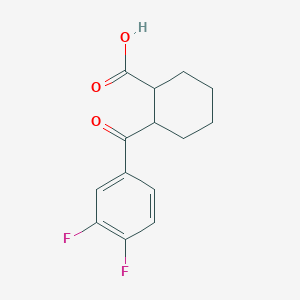
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid involves several steps. One common synthetic route includes the reaction of cyclohexanecarboxylic acid with 3,4-difluorobenzoyl chloride under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
化学反应分析
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
cis-2-(3,4-Difluorobenzoyl)cyclohexanecarboxylic acid can be compared with other similar compounds, such as:
cis-2-(3,4-Dichlorobenzoyl)cyclohexanecarboxylic acid: This compound has chlorine atoms instead of fluorine, which may result in different chemical properties and reactivity.
cis-2-(3,4-Dimethylbenzoyl)cyclohexanecarboxylic acid: The presence of methyl groups instead of fluorine can affect the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interactions in various chemical and biological contexts.
属性
CAS 编号 |
887593-87-5 |
|---|---|
分子式 |
C14H14F2O3 |
分子量 |
268.26 g/mol |
IUPAC 名称 |
2-(3,4-difluorobenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H14F2O3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,18,19) |
InChI 键 |
FKJXRXGXPJEHRA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C(=O)C2=CC(=C(C=C2)F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
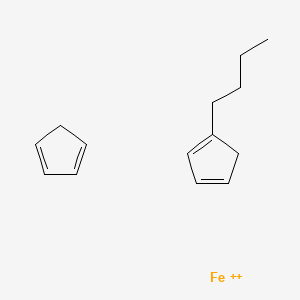
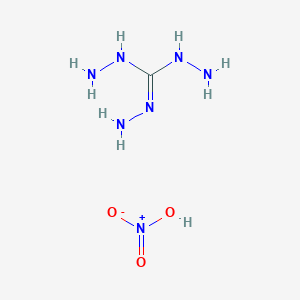
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)
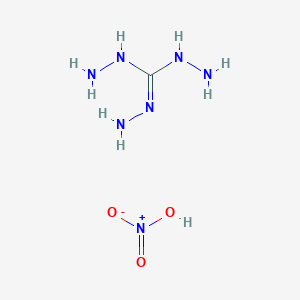
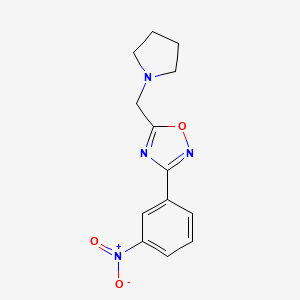
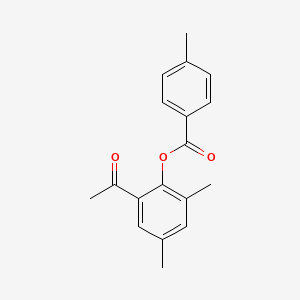
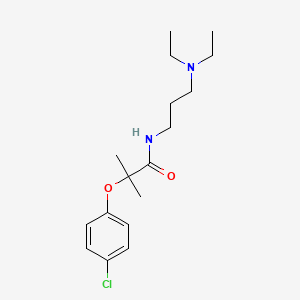
![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)


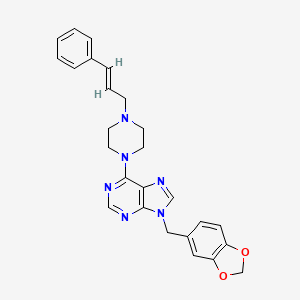
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
